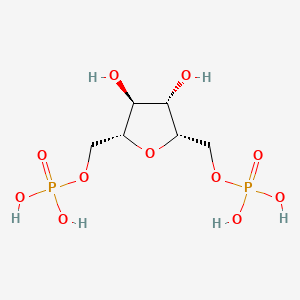

2,5-脱水葡萄糖醇-1,6-二磷酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

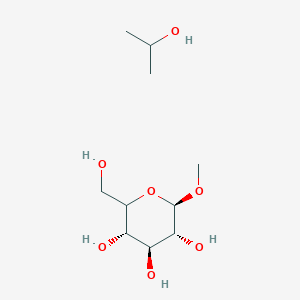

2,5-Anhydroglucitol-1,6-Biphosphate (2,5-AGP) is a sugar phosphate that has been studied for its potential applications in biochemical and physiological research. It is a derivative of glucose and is composed of two glucose molecules linked by an anhydroglucose bridge. It is a naturally occurring compound found in plants and animals, and is also produced synthetically in the laboratory. 2,5-AGP has been studied for its potential applications in a range of areas, including biochemistry, physiology, and pharmacology.

科学研究应用

Role in Gluconeogenesis

2,5-Anhydroglucitol-1,6-Biphosphate plays a significant role in the process of gluconeogenesis. It catalyzes the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate in the presence of divalent cations . This makes it a rate-limiting enzyme in gluconeogenesis .

Interaction with Fructose-1,6-bisphosphatase 1

This compound interacts with the enzyme Fructose-1,6-bisphosphatase 1 in humans . This interaction is crucial for the regulation of glucose metabolism in the body .

Potential Role in Diabetes Research

Research has shown that 1,5-Anhydroglucitol (1,5-AG), a related compound, is sensitive to short-term glucose fluctuations and postprandial hyperglycemia . This suggests that 2,5-Anhydroglucitol-1,6-Biphosphate could potentially have similar properties and could be used in diabetes research.

Blood Glucose Monitoring

Given its sensitivity to glucose fluctuations, 2,5-Anhydroglucitol-1,6-Biphosphate could potentially be used as a nontraditional blood glucose monitoring indicator . This could provide a more accurate measure of short-term glucose levels compared to traditional methods .

Screening for Diabetes

The compound’s potential sensitivity to glucose fluctuations could make it useful for screening for diabetes . Early detection of diabetes can lead to more effective management and treatment of the disease .

Predicting Diabetes Complications

Studies have found that 1,5-AG can be used to predict the perils of diabetes complications such as diabetic nephropathy, diabetic cardiovascular disease, diabetic retinopathy, diabetic pregnancy complications, and diabetic peripheral neuropathy . Given the similarities between 1,5-AG and 2,5-Anhydroglucitol-1,6-Biphosphate, the latter could potentially be used in a similar manner .

作用机制

Target of Action

The primary target of 2,5-Anhydroglucitol-1,6-Biphosphate is Fructose-1,6-bisphosphatase 1 (FBP1) . FBP1 is a regulatory enzyme in gluconeogenesis, a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates .

Mode of Action

2,5-Anhydroglucitol-1,6-Biphosphate interacts with its target, FBP1, and catalyzes the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate in the presence of divalent cations . This action makes it a rate-limiting enzyme in gluconeogenesis .

Biochemical Pathways

The compound plays a crucial role in the gluconeogenesis pathway, which is a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates . By catalyzing the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate, it regulates glucose sensing and insulin secretion of pancreatic beta-cells .

Result of Action

The molecular and cellular effects of the compound’s action involve the regulation of glucose sensing and insulin secretion of pancreatic beta-cells . It appears to modulate glycerol gluconeogenesis in the liver .

属性

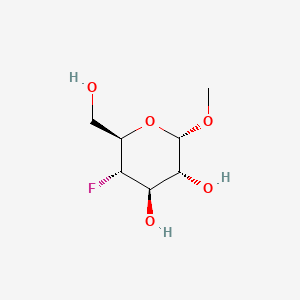

IUPAC Name |

[(2R,3S,4S,5S)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O11P2/c7-5-3(1-15-18(9,10)11)17-4(6(5)8)2-16-19(12,13)14/h3-8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/t3-,4+,5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMBXSQDFPTODV-JGWLITMVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)COP(=O)(O)O)O)O)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](O1)COP(=O)(O)O)O)O)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O11P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Anhydroglucitol-1,6-Biphosphate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。